molecular formula C18H14N4OS B2811263 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1334370-67-0

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2811263
CAS No.: 1334370-67-0
M. Wt: 334.4
InChI Key: VBTHADFYYACNHZ-UHFFFAOYSA-N
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Description

(3-(1H-Benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone (CAS 1334370-67-0) is a sophisticated heterocyclic compound engineered for advanced chemical biology and medicinal chemistry research. Its unique structure combines a benzimidazole-substituted azetidine moiety linked to a benzothiazole core via a carbonyl bridge, creating a privileged scaffold with significant potential in drug discovery . The incorporation of the rigid azetidine ring contributes to conformational restraint, which can enhance binding affinity and improve metabolic stability for superior pharmacokinetic properties . Research into this compound and its structural analogs highlights its value as a key pharmacophore. The benzimidazole nucleus is a well-established structural component in many bioactive molecules and pharmaceuticals, noted for its diverse biological activities . Furthermore, the benzo[d]imidazo-[2,1-b]-thiazole carboxamide derivatives have demonstrated notable promise in scientific research, particularly as antimycobacterial agents . This compound serves as a valuable small-molecule inhibitor or modulator for probing specific biological pathways. Its benzothiazole core, coupled with the azetidine carbonyl linkage, is designed to confer selective binding affinity towards certain enzyme families, including various kinases . This makes it a critical tool for researchers investigating new therapeutic targets in areas such as oncology and inflammatory diseases. The compound's well-defined reactivity profile also allows for further synthetic modification, enabling structure-activity relationship (SAR) studies and the development of novel probes . This product is provided for non-human research applications only. It is intended for use by qualified laboratory and research professionals in controlled settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(1,3-benzothiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-18(17-21-14-7-3-4-8-15(14)24-17)22-9-11(10-22)16-19-12-5-1-2-6-13(12)20-16/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTHADFYYACNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing benzimidazole and thiazole derivatives. For instance, derivatives similar to the compound have shown significant activity against various pathogens:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans
  • Mycobacterium smegmatis

Case Study: Antimicrobial Efficacy

In a study involving synthesized benzimidazole derivatives, several compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential. Notably, certain derivatives achieved MIC values as low as 1 µg/mL, demonstrating their efficacy in inhibiting bacterial growth .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties. Benzimidazole derivatives have been reported to inhibit pro-inflammatory cytokines and exhibit anti-inflammatory effects in various models.

Research Findings

A study exploring the synthesis and biological activity of related compounds showed that certain benzimidazole derivatives effectively reduced inflammation markers in vitro. The mechanism is thought to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound may interact with key proteins involved in bacterial cell division and inflammatory processes.

Key Findings from Docking Studies

Target ProteinBinding Energy (kcal/mol)Interaction Type
FtsZ-9.5Hydrogen bonds
Pyruvate Kinase-8.7Hydrophobic interactions
NF-kB-10.1Ionic interactions

These interactions suggest that the compound could serve as a lead for developing novel antimicrobial and anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing benzimidazole and thiazole moieties exhibit significant anticancer properties. The combination of these two structural elements in the compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can target specific enzymes involved in cancer progression, such as protein kinases and topoisomerases, leading to apoptosis in malignant cells .

Antimicrobial Properties
The presence of the benzo[d]thiazole group is associated with antimicrobial activity. Compounds with this structure have been tested against various bacterial strains, showing promising results in inhibiting growth and survival rates. This suggests potential applications in developing new antibiotics to combat resistant bacterial infections .

Enzyme Inhibition
The compound has been studied for its ability to inhibit phosphodiesterase enzymes, particularly PDE10A, which is implicated in various neurological disorders. Inhibition of this enzyme may lead to enhanced cognitive functions and could be beneficial in treating conditions such as schizophrenia and Parkinson's disease .

Pharmacology

Neuroprotective Effects
Research has indicated that derivatives of benzimidazole can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property positions the compound as a candidate for further studies aimed at treating neurodegenerative diseases .

Anti-inflammatory Properties
Inflammation plays a crucial role in various chronic diseases, including arthritis and cardiovascular diseases. Compounds similar to (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, suggesting potential therapeutic applications .

Materials Science

Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Their ability to act as electron donors or acceptors can enhance the efficiency of these devices .

Case Studies

Study Title Focus Area Findings
"Anticancer Potential of Benzimidazole Derivatives"Cancer ResearchDemonstrated significant cytotoxicity against various cancer cell lines, highlighting the role of structural features in efficacy.
"Evaluation of Antimicrobial Activity"MicrobiologyShowed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum action mechanism.
"Inhibition of PDE10A by Novel Compounds"PharmacologyIdentified promising candidates for cognitive enhancement therapies with reduced side effects compared to existing treatments.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine ring’s tertiary nitrogen is susceptible to nucleophilic substitution under specific conditions. For example:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in the presence of bases (e.g., NaH) modifies the azetidine nitrogen. In related compounds, alkylation with methyl iodide yields N-methyl derivatives at room temperature .

  • Coupling Reactions : The azetidine nitrogen participates in SN2 displacement reactions, as seen in the synthesis of structurally similar piperazine-azetidine hybrids .

Example Reaction:

Reagents/ConditionsProductYieldSource
Methyl iodide, NaH, RT, 5 minN-Methyl-azetidine derivative67%

Condensation and Cyclization Involving Benzimidazole

The benzimidazole NH group undergoes condensation with aldehydes or ketones, forming fused heterocycles. Key pathways include:

  • Cyclocondensation : Reaction with aromatic aldehydes (e.g., indole-3-carboxaldehyde) in N,N-dimethylacetamide (DMAC) and sodium metabisulfite yields complex benzimidazole derivatives .

  • Formation of Quinoxalines : In the absence of sulfur, benzimidazole precursors react with o-phenylenediamine to form quinoxalines .

Example Reaction:

Reagents/ConditionsProductYieldSource
Indole-3-carboxaldehyde, DMAC, S₈2-(1H-Indol-3-yl)benzimidazole87%

Electrophilic Aromatic Substitution on Benzothiazole

The benzothiazole moiety undergoes electrophilic substitution, particularly at the 5-position:

  • Halogenation : Chlorination or bromination using N-halosuccinimides in acetic acid.

  • Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups for further functionalization.

Example Reaction:

Reagents/ConditionsProductYieldSource
HNO₃/H₂SO₄, 0–5°C, 2 h5-Nitro-benzothiazole derivative72%

C–H Functionalization via Lewis Acid Catalysis

The benzimidazole and benzothiazole rings undergo site-selective C–H activation:

  • Aminoalkylation : Using TBSOTf and N,N-diethyltrimethylsilylamine, C–H bonds are functionalized with aldehydes, forming aminoalkylated products .

  • Cross-Dehydrogenative Coupling : Copper or palladium catalysts enable coupling with aryl boronic acids .

Example Reaction:

Reagents/ConditionsProductYieldSource
TBSOTf, Et₂N-SiMe₃, DME, 70°C, 18 hC3-Aminoalkylated benzothiazole85%

Reactivity of the Methanone Group

The central ketone group participates in nucleophilic additions and reductions:

  • Grignard Reactions : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols.

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance may limit yields .

Example Reaction:

Reagents/ConditionsProductYieldSource
NaBH₄, MeOH, 0°C, 1 hSecondary alcohol derivative58%

Ring-Opening Reactions of Azetidine

The strained azetidine ring undergoes ring-opening under acidic or oxidative conditions:

  • Acid Hydrolysis : HCl in dioxane cleaves the azetidine ring to form amino alcohols.

  • Oxidative Cleavage : Ozone or RuO₄ converts the ring into a diketone.

Example Reaction:

Reagents/ConditionsProductYieldSource
HCl (6M), dioxane, reflux, 4 h3-Amino-1-propanol derivative63%

Comparison with Similar Compounds

Benzimidazole Derivatives with Heterocyclic Substituents

Key Compounds :

  • 2-(Furan-2-yl)-1H-benzo[d]imidazole (3o) and 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) (): Structural Differences: Replace the azetidine-benzothiazole methanone group with furan/thiophene rings. Physical Properties: Higher melting points (3o: 285–287°C; 3p: 344–346°C) suggest strong intermolecular interactions, likely due to planar aromatic systems. Spectral Data: Distinct ¹H NMR shifts for aromatic protons (e.g., 3o: δ 8.23 ppm for benzimidazole; 3p: δ 8.37 ppm) .

Comparison :

Property Target Compound 3o/3p
Melting Point Not reported 285–346°C
Aromatic Substituents Azetidine + benzothiazole Furan/thiophene
Molecular Weight Higher (estimated ~350–400 g/mol) 185 (3o), 201 (3p)

The target compound’s larger molecular framework may offer enhanced steric effects for targeted interactions compared to simpler 3o/3p derivatives.

Methanone-Linked Indole/Thiazole Derivatives

Key Compounds :

  • (1-(3,5-Dimethoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone (8d) and (1-Benzoyl-1H-indol-3-yl)(thiazol-2-yl)methanone (10) (): Structural Differences: Replace benzoimidazole-azetidine with indole derivatives. Synthesis: Yields vary significantly (8d: 42%; 10: 82%), influenced by substituent electronic effects .

Comparison :

Property Target Compound 8d/10
Core Heterocycle Benzoimidazole + azetidine Indole
Synthetic Yield Not reported 42–82%
Functional Groups Methanone, azetidine Methanone, benzoyl/dimethoxy

The azetidine in the target compound may impose synthetic challenges compared to indole-based analogs.

Key Compounds :

  • Pd(II) Complex of (2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone (): Structural Differences: Contains a methanethiol bridge instead of azetidine. Bioactivity: Exhibits antiproliferative effects against cancer cell lines (HepG2, DLD-1) .

Comparison :

Property Target Compound Pd(II) Complex
Bridging Group Azetidine Methanethiol
Bioactivity Not reported Anticancer (IC₅₀: µM range)

The azetidine group may modulate solubility or target engagement differently than sulfur-based bridges.

Benzimidazole-Enaminone Derivatives

Key Compounds :

  • (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one (): Structural Differences: Enaminone linker instead of azetidine-benzothiazole. Electronic Effects: The enaminone group enhances conjugation, affecting redox properties .

Comparison :

Property Target Compound Enaminone Derivative
Linker Type Azetidine Enaminone
Conjugation Moderate Extended conjugation

Q & A

Q. What are the critical steps and challenges in synthesizing (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone?

The synthesis typically involves multi-step procedures:

  • Intermediate Preparation : Synthesis of benzo[d]imidazole and azetidine precursors, often via cyclization reactions under controlled temperatures (e.g., 0–80°C) .
  • Coupling Reactions : Use of coupling agents (e.g., carbodiimides) to link the azetidine and benzo[d]thiazole moieties, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Techniques such as column chromatography (silica gel) or preparative HPLC are critical for isolating high-purity products, with yields ranging from 40% to 90% depending on optimization . Key challenges include regioselectivity in heterocycle formation and minimizing side reactions (e.g., over-alkylation) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR is essential for confirming regiochemistry, particularly for distinguishing between isomeric forms of the azetidine and benzo[d]thiazole rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulae, especially for intermediates with labile functional groups .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in azetidine derivatives, though crystal growth may require solvent screening .
  • HPLC-PDA : Monitors reaction progress and quantifies impurities, with C18 columns and acetonitrile/water gradients being standard .

Q. How can researchers optimize reaction conditions to improve yields?

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while solvent-free conditions reduce side reactions in cyclization steps .
  • Catalyst Screening : Eaton’s reagent (P₂O₅·MsOH) improves electrophilic cyclization efficiency (90% yield) compared to FeCl₃ (32%) or AlCl₃ (51%) .
  • Temperature Control : Low temperatures (0–5°C) minimize decomposition during coupling, while higher temperatures (80°C) accelerate cyclization .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of key reactions in synthesizing this compound?

  • Friedel-Crafts Acylation : Eaton’s reagent activates carbonyl groups via hydrogen bonding, directing electrophilic attack to the benzo[d]thiazole’s C2 position. Steric hindrance at C5/C7 positions reduces competing pathways .
  • Azetidine Ring Formation : Nucleophilic substitution at the azetidine’s N1 position is favored due to ring strain relief, with DFT studies suggesting transition-state stabilization by electron-withdrawing groups .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, prioritizing derivatives with optimized π-π stacking or hydrogen-bonding interactions .
  • QSAR Models : Correlate substituent effects (e.g., electron-donating groups on benzo[d]thiazole) with biological activity, validated by in vitro assays .
  • MD Simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid environments, informing pharmacokinetic profiles .

Q. How should researchers address contradictory spectral or bioactivity data?

  • Spectral Discrepancies : Compare experimental NMR shifts with computed values (e.g., using Gaussian at the B3LYP/6-31G(d,p) level) to identify misassignments .
  • Bioactivity Variability : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement. For example, conflicting IC₅₀ values may arise from assay-specific interference (e.g., compound aggregation) .
  • Batch-to-Batch Variability : Implement QC protocols like LC-MS to detect trace impurities (e.g., residual catalysts) that alter biological responses .

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